molecular formula C14H16Cl2N2O2 B14752292 2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide CAS No. 948895-19-0

2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide

Cat. No.: B14752292
CAS No.: 948895-19-0
M. Wt: 315.2 g/mol
InChI Key: MFORSJILGGYPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide is a chemical compound with the CAS Number 948895-19-0 and a molecular weight of 315.20 g/mol. Its molecular formula is C14H16Cl2N2O2 . This product is strictly designated For Research Use Only and is not intended for diagnostic or therapeutic applications. While this specific benzamide derivative is available for research purposes, its precise biological targets and full spectrum of research applications are yet to be fully elucidated in the scientific literature. Compounds with structural similarities, particularly those featuring a 2,4-disubstituted pyrimidine core, have been investigated in other contexts as inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, for antimalarial drug discovery . Researchers may explore the potential of this molecule as a building block in medicinal chemistry or as a probe for investigating novel biological pathways. For complete handling and safety information, please consult the relevant Safety Data Sheet.

Properties

CAS No.

948895-19-0

Molecular Formula

C14H16Cl2N2O2

Molecular Weight

315.2 g/mol

IUPAC Name

2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide

InChI

InChI=1S/C14H16Cl2N2O2/c15-11-2-1-3-12(16)13(11)14(20)17-6-9-18-7-4-10(19)5-8-18/h1-3H,4-9H2,(H,17,20)

InChI Key

MFORSJILGGYPOL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CCNC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-Oxopiperidin-1-yl)ethylamine

This intermediate is prepared via reductive amination of piperidin-4-one with 2-aminoethyl chloride or nucleophilic substitution of 1-(2-chloroethyl)piperidin-4-one with ammonia.

Synthesis of 2,6-Dichlorobenzoyl Chloride

2,6-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux, yielding the acyl chloride.

Coupling Reaction

The amine and acyl chloride are combined in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

Example Protocol:

  • Dissolve 2-(4-oxopiperidin-1-yl)ethylamine (1.0 eq) in THF.
  • Add 2,6-dichlorobenzoyl chloride (1.1 eq) dropwise at 0°C.
  • Stir at room temperature for 16 hours.
  • Purify via preparative HPLC to isolate the product (Yield: 70–80%).

Key Data Table:

Component Quantity Conditions Yield Source
2-(4-Oxopiperidin-1-yl)ethylamine 0.286 mmol THF, DIPEA, 16h, RT 80%
2,6-Dichlorobenzoyl chloride 0.191 mmol Dropwise addition, 0°C

Patent-Based Synthesis (WO2007/102771 A1)

AstraZeneca’s patent outlines a scalable method:

  • Step 1 : React piperidin-4-one with 2-chloroethylamine hydrochloride in acetonitrile.
  • Step 2 : Neutralize with potassium carbonate to obtain 2-(4-oxopiperidin-1-yl)ethylamine.
  • Step 3 : Couple with 2,6-dichlorobenzoyl chloride using triethylamine (TEA) in DCM.

Optimization Notes:

  • Use of molecular sieves improves amine stability.
  • Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Cyclization Approaches

Aza-Michael Reaction

Aza-Michael addition of divinyl ketones with primary amines forms the 4-oxopiperidine core.

Example:

  • Prepare divinyl ketone via Grignard reaction.
  • Treat with 2-aminoethanol under basic conditions.
  • Oxidize intermediates to yield 4-oxopiperidine derivatives.

Reductive Amination

Piperidin-4-one is reacted with 2-aminoethyl tosylate under hydrogenation (H₂/Pd-C) to form the ethylamine side chain.

Yield Optimization and Challenges

Factor Impact on Yield Solution
Amine Hydrolysis Reduces coupling efficiency Use anhydrous solvents
Acyl Chloride Stability Decomposition during storage Prepare in situ
Purification Low solubility in organic phases Employ reverse-phase HPLC

Chemical Reactions Analysis

2,6-Dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,6-Dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide and related benzamide derivatives are critical for understanding their divergent biological activities and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent Key Properties/Activities Reference
Target Compound : this compound 2,6-Dichlorobenzamide Ethyl-4-oxopiperidine Hypothesized kinase selectivity; moderate polarity due to ketone group Extrapolated from
Compound 2 : 2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide 2,6-Dichlorobenzamide Pyrimidinyl-4-hydroxypiperidine EGFR inhibition (T790M mutant); LCMS [M+H]+ = 447.1; improved solubility via hydroxyl group
Compound 3 : 2,6-Dichloro-N-(2-(2-(4-methoxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide 2,6-Dichlorobenzamide Pyrimidinyl-4-methoxypiperidine Enhanced metabolic stability due to methoxy group; synthetic route via 4-methoxypiperidine hydrochloride
GDC046 : 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide 2,6-Dichlorobenzamide Pyridinyl-cyclopropanecarboxamide High kinase selectivity; molecular weight 350.2; purity 99.65%; stored at -20°C
Environmental Analog : 2,6-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide 2,6-Dichlorobenzamide Propargyl-dimethyl Herbicidal/agricultural use; CAS 24911-39-5; molecular formula C12H11Cl2NO
Toxicological Analog (b2) : 2,6-Dichloro-N-{[2-(4-chlorobenzoyl)hydrazinyl]-carbonothioyl}benzamide 2,6-Dichlorobenzamide Hydrazinyl-carbonothioyl Insecticidal activity; LC50 toxicity ratio tested against lufenuron

Key Findings :

Substituent Impact on Solubility and Stability :

  • The 4-oxopiperidine group in the target compound introduces a ketone, which may enhance hydrogen-bonding interactions compared to the hydroxyl (Compound 2) or methoxy (Compound 3) groups .
  • The methoxy group in Compound 3 likely improves metabolic stability by reducing oxidative degradation, a common issue with hydroxylated piperidines .

Pharmacological Selectivity :

  • GDC046 () demonstrates the importance of cyclopropane carboxamide in achieving kinase selectivity, suggesting that the target compound’s 4-oxopiperidine group might similarly influence target binding .
  • Compound 2’s pyrimidinyl-4-hydroxypiperidine scaffold shows efficacy against EGFR T790M mutants, highlighting the role of heterocyclic extensions in targeting specific oncogenic kinases .

Toxicological Profiles: The hydrazinyl-carbonothioyl derivative (b2) in exhibits insecticidal activity, whereas environmental analogs (e.g., ) lack explicit toxicological data, implying functional divergence based on substituent chemistry .

Synthetic Accessibility :

  • The methoxypiperidine derivative (Compound 3) was synthesized via a 12-hour reflux with 4-methoxypiperidine hydrochloride, contrasting with the target compound’s hypothetical route involving 4-oxopiperidine intermediates .

Biological Activity

2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide, also known by its CAS number 948895-19-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzamide structure with dichlorination at the 2 and 6 positions and a piperidinyl moiety that suggests possible therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic uses.

  • Molecular Formula : C14H16Cl2N2O2
  • Molecular Weight : 315.199 g/mol
  • CAS Number : 948895-19-0
PropertyValue
Molecular FormulaC14H16Cl2N2O2
Molecular Weight315.199 g/mol
CAS Number948895-19-0
SynonymsVarious (including SCHEMBL3661259)

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often engage in enzyme inhibition or receptor modulation, which can lead to diverse pharmacological effects.

Efficacy Against Pancreatic β-cell Dysfunction

Recent studies have highlighted the potential of benzamide derivatives in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. While specific data on this compound is limited, related compounds have demonstrated significant protective effects against ER stress:

  • Example Compound : N-(2-(Benzylamino)-2-oxoethyl)benzamide analog WO5m
    • Maximal Activity : 100% protective effect against ER stress with an EC50 of 0.1 μM .

This suggests that similar structural motifs may confer protective properties against β-cell dysfunction, potentially positioning this compound as a candidate for diabetes treatment.

Antifungal Activity

Another area of interest is the antifungal activity of benzamide derivatives. In a study involving various benzamide compounds, some exhibited notable antifungal properties against pathogens like Botrytis cinerea and Fusarium graminearum. Although specific data on the antifungal efficacy of this compound is not available, the structural similarities suggest potential activity in this domain .

Study on Benzamide Derivatives

A comprehensive investigation into the biological activity of benzamides indicated that modifications in their structure could lead to enhanced potency and selectivity against various biological targets. The study synthesized a series of derivatives and evaluated their effects on different cell lines, revealing that certain substitutions could significantly improve their therapeutic profiles .

Table 2: Summary of Biological Activities of Related Benzamide Compounds

Compound NameActivity TypeEC50 (μM)Reference
N-(2-(Benzylamino)-2-oxoethyl)benzamideβ-cell protection0.1
Benzamide Derivative AAntifungalVariable
Benzamide Derivative BCytotoxicityVariable

Future Directions

Given the promising biological activities associated with benzamide derivatives, further research is warranted to elucidate the specific mechanisms through which this compound exerts its effects. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways involved in its action.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.

Q & A

Q. What are the optimal synthetic routes for 2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide, and how can reaction conditions be systematically optimized?

The synthesis of this compound typically involves coupling 2,6-dichlorobenzoyl chloride with a piperidine-derived amine. Key steps include:

  • Amide Bond Formation : Use coupling agents like HATU or EDC/HOBt to enhance yield and reduce side products.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction efficiency .
  • Factorial Design : Employ a 2^k factorial design to optimize variables (temperature, stoichiometry, reaction time) and identify interactions between parameters. For example, elevated temperatures (60–80°C) may accelerate coupling but risk decomposition .

Q. How can researchers characterize the structural and crystallographic properties of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) to confirm stereochemistry .
  • Spectroscopic Analysis : Use NMR (¹H/¹³C) to verify substitution patterns and FT-IR to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for storage recommendations (e.g., -20°C for long-term stability) .

Q. What are the best practices for handling and disposing of this compound in laboratory settings?

  • Hazard Mitigation : Conduct a pre-experiment risk assessment, including reactivity with common lab reagents (e.g., oxidizing agents) .
  • Waste Segregation : Separate halogenated waste for specialized disposal to avoid environmental contamination .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems during synthesis to minimize exposure .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or receptor interactions of this compound?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target enzymes (e.g., kinases or GPCRs). The 4-oxopiperidinyl group may act as a hydrogen bond acceptor, influencing binding .
  • QSAR Studies : Corrogate electronic (Hammett σ) and steric parameters (Taft Es) with bioactivity data to design analogs with enhanced potency .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
  • Metabolic Stability Testing : Use liver microsomes to evaluate if discrepancies arise from rapid degradation in certain models .
  • Orthogonal Assays : Validate results via SPR (surface plasmon resonance) for binding kinetics and in vivo efficacy studies .

Q. How can AI-driven automation improve the synthesis and analysis of this compound?

  • Machine Learning (ML) Optimization : Train ML models on historical reaction data to predict optimal catalysts or solvents. For example, neural networks can prioritize DMF over THF for higher yields .
  • Robotic Synthesis Platforms : Implement closed-loop systems for high-throughput screening of reaction conditions (e.g., varying equivalents of 4-oxopiperidine derivatives) .

Q. What mechanistic insights can be gained from studying the compound’s degradation pathways?

  • Forced Degradation Studies : Expose the compound to acidic, basic, oxidative, and photolytic conditions. Monitor via LC-MS to identify degradation products (e.g., hydrolysis of the amide bond under acidic conditions) .
  • Isotope Labeling : Use ¹⁸O-labeled water to trace hydrolytic cleavage mechanisms .

Methodological Frameworks

Q. How should researchers integrate theoretical frameworks into experimental design for this compound?

  • Conceptual Anchoring : Link synthesis to retrosynthetic analysis (Corey’s principles) or bioactivity studies to receptor theory (e.g., lock-and-key model) .
  • Hypothesis-Driven Design : Formulate testable hypotheses (e.g., "The chloro substituents enhance membrane permeability") and validate via logP measurements or PAMPA assays .

Q. What statistical methods are critical for analyzing dose-dependent responses in biological assays?

  • Nonlinear Regression : Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare means across treatment groups (e.g., Tukey’s test for multiple comparisons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.